Mechanistic Divergence: Paracellular Flux
In a direct head-to-head Caco-2 monolayer assay, sodium caprate (C10) at 8.5 mM reversibly reduced transepithelial electrical resistance (TEER) and increased FITC-4000 (FD4) permeability, indicating paracellular flux enhancement. In contrast, SNAC had no effect on either TEER or FD4 permeability at any concentration except those that were overtly cytotoxic [1]. Furthermore, C10 induced reorganization of three tight junction proteins (claudin-4, claudin-5, and occludin), whereas SNAC only affected claudin-5 localization, underscoring fundamentally distinct barrier perturbation mechanisms [1]. SNAC was less potent than C10 at inducing lysosomal changes, nuclear changes, and plasma membrane perturbation [1].
| Evidence Dimension | Effect on Caco-2 monolayer paracellular permeability (FD4 flux) |
|---|---|
| Target Compound Data | No significant increase in FD4 permeability except at cytotoxic concentrations |
| Comparator Or Baseline | Sodium caprate (C10): 8.5 mM reversibly reduced TEER and increased FD4 permeability |
| Quantified Difference | Qualitative mechanistic divergence; SNAC does not enhance paracellular flux whereas C10 does |
| Conditions | Caco-2 cell monolayer model; FITC-4000 (FD4) paracellular marker; TEER measurement |
Why This Matters
Procurement decisions for oral peptide formulation development must align permeation enhancer mechanism with the specific barrier property being targeted—SNAC is unsuitable if paracellular TJ-opening is required.
- [1] Twarog, C.; Liu, K.; O‘Brien, P. J.; Dawson, K. A.; Fattal, E.; Illel, B.; Brayden, D. J. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Eur. J. Pharm. Biopharm. 2020, 152, 95–107. View Source
